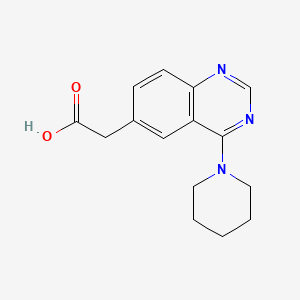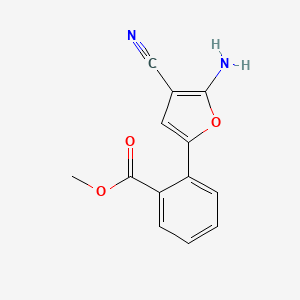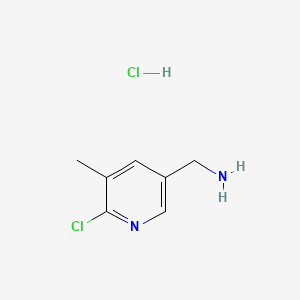
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride
Descripción general
Descripción
“(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1257535-53-7 . It is a powder in physical form and has a molecular weight of 193.08 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9ClN2.ClH/c1-5-2-6 (3-9)4-10-7 (5)8;/h2,4H,3,9H2,1H3;1H . This indicates the presence of a chlorine atom, a methyl group, and an amine group on a pyridine ring. Physical And Chemical Properties Analysis
“(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride” is a powder . It has a molecular weight of 193.08 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Analytical Chemistry
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride: can serve as a reference standard or internal standard in analytical methods. Researchers use it in high-performance liquid chromatography (HPLC) or gas chromatography (GC) analyses. Its stability, solubility, and detection properties are essential considerations.
For additional technical details, you can refer to the supporting information provided by ACS Publications . Additionally, Sigma-Aldrich offers related technical documents and peer-reviewed papers for further exploration . 📚
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUFVSQNLCVMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

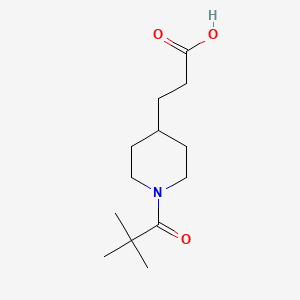
![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)

![6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B571982.png)
![[(3S)-3-fluorooxolan-3-yl]methanol](/img/structure/B571984.png)


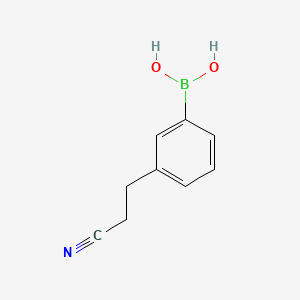

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)
![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)
